Meclofenoxate hydrochloride
CAS No.: 3685-84-5
Cat. No.: VC0534874
Molecular Formula: C12H17Cl2NO3
Molecular Weight: 294.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3685-84-5 |
---|---|
Molecular Formula | C12H17Cl2NO3 |
Molecular Weight | 294.17 g/mol |
IUPAC Name | 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride |
Standard InChI | InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
Standard InChI Key | FIVHOHCAXWQPGC-UHFFFAOYSA-N |
SMILES | CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES | CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Meclofenoxate hydrochloride is an ester derivative comprising dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (4-CPA) linked via an oxygen atom . Its molecular formula is C₁₂H₁₆ClNO₃·HCl, with a molecular weight of 294.174 g/mol . The hydrochloride salt enhances solubility, facilitating oral and parenteral administration.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClNO₃·HCl |
Molecular Weight | 294.174 g/mol |
Crystal System | Triclinic (Space Group P1) |
Unit Cell Dimensions | a = 7.1485 Å, b = 13.919 Å, c = 15.156 Å |
Melting Point | Not reported |
SMILES | Cl.CN(C)CCOC(=O)COC1=CC=C(Cl)C=C1 |
InChI Key | FIVHOHCAXWQPGC-UHFFFAOYSA-N |
X-ray crystallography reveals a triclinic lattice with two independent molecules per asymmetric unit, stabilized by hydrogen bonds between the hydrochloride ion and carbonyl oxygen .
Stability and Degradation
The compound hydrolyzes rapidly in alkaline environments, yielding DMAE and 4-CPA as primary metabolites . In plasma, enzymatic cleavage occurs within hours, necessitating frequent dosing to maintain therapeutic levels .
Pharmacokinetics and Bioequivalence
Absorption and Metabolism
Meclofenoxate hydrochloride is a prodrug; oral administration results in near-complete hydrolysis to 4-CPA, detectable in plasma within 20 minutes . A bioequivalence study comparing 200 mg capsule and tablet formulations in healthy volunteers demonstrated comparable pharmacokinetics:
Table 2: Bioequivalence Parameters (Mean ± SD)
Parameter | Capsule (Test) | Tablet (Reference) | 90% CI |
---|---|---|---|
Cₘₐₓ (μg/mL) | 12.3 ± 2.1 | 11.8 ± 1.9 | 95.7–122.9 |
AUC₀–₂₄ (μg·h/mL) | 54.6 ± 8.7 | 53.1 ± 7.9 | 97.6–111.9 |
AUC₀–∞ (μg·h/mL) | 58.2 ± 9.4 | 56.9 ± 8.5 | 97.8–111.7 |
Both formulations met FDA bioequivalence criteria (90% CI within 80–125%), with no adverse events reported .
Excretion and Detection
4-CPA, the primary metabolite, is excreted renally. Anti-doping agencies monitor urinary 4-CPA levels, as concentrations >1 μg/mL may indicate meclofenoxate misuse . Athletes are cautioned against its use due to its classification as a prohibited stimulant .
Mechanisms of Action
Cholinergic Enhancement
Meclofenoxate increases cerebral DMAE availability, a precursor for acetylcholine synthesis. Elevated acetylcholine levels enhance synaptic plasticity, correlating with improved memory retention in aged rodents . Electrophysiological studies in rabbits further demonstrate arousal effects, including reduced reticular formation activation thresholds and facilitated cortical-evoked potentials .
Mitochondrial Stabilization
In rotenone-induced PD models, meclofenoxate restored mitochondrial membrane potential, reduced lipid peroxidation (malondialdehyde ↓40%), and increased glutathione levels (↑35%) . RNA sequencing revealed normalization of 28 PD-associated genes, including those involved in oxidative phosphorylation .
Neuroprotection
Primary neurons treated with meclofenoxate exhibited 60% reduction in apoptosis under oxidative stress, attributed to superoxide scavenging (rate constant: 1.7 × 10² M⁻¹s⁻¹) . Hippocampal tissues showed preserved dopaminergic neurons and synaptic density, corroborated by PET-CT imaging .
Therapeutic Applications
Parkinson’s Disease
In murine PD models, meclofenoxate (50 mg/kg/day) improved gait coordination and reduced depressive-like behaviors in forced swim tests (immobility time ↓25%) . Dopamine synthesis, assessed via tyrosine hydroxylase immunohistochemistry, increased by 30% compared to untreated controls .
Alzheimer’s Disease
Clinical trials in the 1980s reported modest cognitive improvements in Alzheimer’s patients, though results were inconsistent . Current research focuses on combinatorial regimens with acetylcholinesterase inhibitors.
Traumatic Brain Injury
Meclofenoxate is approved in Japan for post-traumatic coma and encephalopathy. Anecdotal evidence suggests reduced recovery time, though randomized trials are lacking .
Pediatric Enuresis
Chinese guidelines recommend 200 mg/day for nocturnal enuresis, with a 65% response rate in cohort studies .
Future Directions
Ongoing phase II trials explore meclofenoxate’s efficacy in Lewy body dementia and ischemic stroke. Structural analogs with enhanced blood-brain barrier permeability and slower hydrolysis rates are under development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume